molecular formula C8H9N3 B137228 2-Amino-2-(6-methylpyridin-3-yl)acetonitrile CAS No. 141775-36-2

2-Amino-2-(6-methylpyridin-3-yl)acetonitrile

Cat. No. B137228
M. Wt: 147.18 g/mol
InChI Key: DXVDADNMSZEMMS-UHFFFAOYSA-N
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Description

“2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been described in the literature. One method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, catalyzed by palladium . This reaction yields a series of novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” can be analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and the compound’s potential as a chiral dopant for liquid crystals .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” can be analyzed using various methods. For instance, the Suzuki cross-coupling reaction mentioned earlier is a key reaction in the synthesis of pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” include a molecular weight of 132.16 . More specific properties such as melting point, boiling point, and density are not available in the retrieved sources.

Future Directions

The future directions for “2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s potential as a chiral dopant for liquid crystals suggests possible applications in materials science.

properties

IUPAC Name

2-amino-2-(6-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-7(5-11-6)8(10)4-9/h2-3,5,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDADNMSZEMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(6-methylpyridin-3-yl)acetonitrile

Synthesis routes and methods

Procedure details

To a solution of potassium cyanide (6.96 g, 107 mmol) and ammonium chloride (5.72 g, 107 mmol) in water (5 ml) was added 6-methyl-3-pyridin-carboxaldehyde (8.68 g, 71.5 mmol) and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was basified with 50% NaOH and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated to give the crude desired product in 7 g yield. The product was used without further purification.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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